Voluntary Ethanol Intake vs. LVP
In a rat model of oral ethanol consumption, chronic administration of DGLVP produced a significant and substantial increase in both the final accepted concentration and total ethanol intake. This effect was not replicated by the parent compound, LVP. In a direct head-to-head comparison, DGLVP treatment resulted in a final acceptance concentration (FAC) and mean daily ethanol intake that was nearly double that of vehicle-treated controls [1]. A separate study using the same model showed that identical doses of LVP produced nonsignificant changes in ethanol consumption [2].
| Evidence Dimension | Modulation of Voluntary Ethanol Consumption |
|---|---|
| Target Compound Data | Final acceptance concentration (FAC) and mean daily ethanol intake (g/kg) were "almost twice as high" as vehicle controls. |
| Comparator Or Baseline | Lysine8-vasopressin (LVP): 0.42 or 42 μg doses produced "nonsignificant changes" in ethanol consumption. Vehicle: Baseline ethanol intake in control animals. |
| Quantified Difference | DGLVP: ≈200% of vehicle intake. LVP: Not statistically significant vs. vehicle. |
| Conditions | Male Wistar rats, oral ethanol self-administration model, DGLVP (1–4 μg SC every second day), LVP (0.42 or 42 μg SC daily). |
Why This Matters
This provides the primary quantitative justification for selecting DGLVP over LVP for research specifically focused on facilitating or modeling increased alcohol consumption behavior.
- [1] Finkelberg F, Kalant H, LeBlanc AE. Effect of vasopressin-like peptides on consumption of ethanol by the rat. Pharmacol Biochem Behav. 1978 Oct;9(4):453-8. View Source
- [2] Mucha RF, Kalant H. Effect of desglycinamide(9)-lysine(8)-vasopressin and prolyl-leucyl-glycinamide on oral ethanol intake in the rat. Pharmacol Biochem Behav. 1979 Feb;10(2):229-34. View Source
